Cas no 2227682-75-7 ((2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine)

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine structure
2227682-75-7 structure
商品名:(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
CAS番号:2227682-75-7
MF:C12H18FNO2
メガワット:227.275227069855
CID:6330354
PubChem ID:165754634

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
    • EN300-1788706
    • 2227682-75-7
    • インチ: 1S/C12H18FNO2/c1-8(14)4-5-9-11(15-2)7-6-10(13)12(9)16-3/h6-8H,4-5,14H2,1-3H3/t8-/m0/s1
    • InChIKey: AOERYCHIBTUQBF-QMMMGPOBSA-N
    • ほほえんだ: FC1=CC=C(C(=C1OC)CC[C@H](C)N)OC

計算された属性

  • せいみつぶんしりょう: 227.13215698g/mol
  • どういたいしつりょう: 227.13215698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 204
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 44.5Ų

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788706-0.5g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
0.5g
$1770.0 2023-09-19
Enamine
EN300-1788706-0.25g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
0.25g
$1696.0 2023-09-19
Enamine
EN300-1788706-2.5g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
2.5g
$3611.0 2023-09-19
Enamine
EN300-1788706-5.0g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
5g
$5345.0 2023-06-02
Enamine
EN300-1788706-0.05g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
0.05g
$1549.0 2023-09-19
Enamine
EN300-1788706-0.1g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
0.1g
$1623.0 2023-09-19
Enamine
EN300-1788706-1.0g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
1g
$1844.0 2023-06-02
Enamine
EN300-1788706-10.0g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
10g
$7927.0 2023-06-02
Enamine
EN300-1788706-10g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
10g
$7927.0 2023-09-19
Enamine
EN300-1788706-5g
(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine
2227682-75-7
5g
$5345.0 2023-09-19

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine 関連文献

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amineに関する追加情報

Introduction to (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine (CAS No. 2227682-75-7)

(2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 2227682-75-7, represents a fascinating intersection of molecular design and biological activity, making it a subject of intense research and development.

The molecular structure of (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine is characterized by a chiral center at the butan-2-amine moiety, which imparts stereochemical diversity to the molecule. This stereochemical complexity is crucial for its biological activity, as it allows the compound to interact with biological targets in a highly specific manner. The presence of both fluoro and methoxy substituents on the aromatic ring further enhances its pharmacological potential by influencing electronic and steric properties.

In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage the advantages of chiral chemistry. The enantiomerically pure form of (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine has been extensively studied for its potential applications in drug discovery. Its unique structural features make it an attractive candidate for modulating various biological pathways, particularly those involving neurotransmitter receptors and enzyme systems.

One of the most compelling aspects of (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine is its ability to interact with a wide range of biological targets. Preliminary studies have suggested that this compound exhibits potent activity against several key enzymes and receptors implicated in neurological disorders. The fluoro substituent, in particular, has been shown to enhance binding affinity and metabolic stability, making it an ideal moiety for drug design.

The methoxy groups on the aromatic ring contribute to the compound's solubility and bioavailability, which are critical factors for pharmaceutical efficacy. Additionally, the chiral center at the butan-2-amine position allows for the creation of enantiomerically pure derivatives, which can exhibit significantly different pharmacological profiles compared to their racemic counterparts. This stereochemical control is essential for optimizing drug performance and minimizing adverse effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine with greater accuracy. Molecular modeling studies have revealed that this compound can bind effectively to various protein targets, including those involved in pain signaling and neurodegenerative diseases. These findings have opened up new avenues for therapeutic intervention and highlight the compound's potential as a lead molecule in drug development.

The synthesis of (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves carefully orchestrated reactions that ensure high yield and enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve the desired stereoisomer. These synthetic strategies not only demonstrate the versatility of modern organic chemistry but also pave the way for large-scale production of this promising pharmaceutical intermediate.

In conclusion, (2S)-4-(3-fluoro-2,6-dimethoxyphenyl)butan-2-amine (CAS No. 2227682-75-7) is a structurally complex and biologically active compound with significant therapeutic potential. Its unique combination of stereochemical features and functional groups makes it an attractive candidate for further research and development in the pharmaceutical industry. As our understanding of molecular interactions continues to evolve, compounds like this one are poised to play a crucial role in addressing some of the most challenging medical conditions facing humanity today.

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